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Introduction
Protein Z-related Receptor (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type

I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] PZR acts as a

critical signaling hub, primarily interacting with the SH2 domain-containing protein tyrosine

phosphatase-2 (SHP-2) and Src family kinases.[1] The binding of ligands, such as

Concanavalin A (ConA), to PZR triggers its autophosphorylation, leading to the recruitment of

SHP-2 and the activation of c-Src.[1][2][3] This signaling cascade is implicated in fundamental

cellular processes, including cell adhesion, migration, and proliferation.

Dysregulation of PZR expression has been observed in various cancers, including lung,

gallbladder, and ovarian cancer, where its overexpression often correlates with a more

aggressive phenotype and unfavorable prognosis.[4] Consequently, the accurate detection and

quantification of PZR-positive cells are crucial for advancing our understanding of its role in

both normal physiology and disease, and for the development of novel therapeutic strategies

targeting this receptor. Flow cytometry offers a powerful and high-throughput method for the

identification and characterization of PZR-expressing cell populations.

PZR Signaling Pathway
The PZR signaling pathway is initiated by the binding of a ligand, which leads to the

phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the
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intracellular domain of PZR. This event serves as a docking site for the SHP-2 phosphatase,

which, in turn, modulates the activity of Src family kinases. The downstream effects of this

pathway influence cell motility and survival.
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Caption: PZR signaling cascade.
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Quantitative Data: PZR Expression in Cancer Cell
Lines
The expression of PZR varies across different cell types and is often upregulated in cancerous

tissues. While comprehensive flow cytometric data is not readily available in a single repository,

western blot and immunohistochemistry data from various studies indicate differential

expression levels. The lung adenocarcinoma cell line SPC-A1 has been shown to express PZR

and has been used in studies involving PZR knockout and overexpression.[4]

Cell Line Cancer Type
PZR (MPZL1)
Expression Level

Reference

SPC-A1 Lung Adenocarcinoma Expressed [4]

GBC-SD
Gallbladder

Carcinoma
High

SKOV3 Ovarian Cancer Moderate

TOV-21G Ovarian Cancer Moderate

HeLa Cervical Cancer Expressed [3]

HT-1080 Fibrosarcoma Expressed [3][5]

293T Embryonic Kidney Expressed

Note: This table is a compilation of expression data from various sources and methodologies

and should be used as a general guide. Expression levels should be empirically determined for

the specific cell line of interest using appropriate controls.

Experimental Protocol: Flow Cytometry for PZR-
Positive Cells
This protocol provides a general framework for the analysis of cell surface PZR expression.

Optimization of antibody concentrations, incubation times, and instrument settings is

recommended for each specific cell type and experimental condition.
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Materials
Primary Antibody: A fluorochrome-conjugated monoclonal or polyclonal antibody specific for

PZR (MPZL1). It is crucial to select an antibody validated for flow cytometry.

Recommended Isotype: Match the isotype control to the primary antibody (e.g., Rabbit

IgG, Mouse IgG1).

Recommended Fluorochromes: Choose a bright and stable fluorochrome compatible with

the available flow cytometer (e.g., FITC, PE, APC, or Alexa Fluor dyes).

Isotype Control: A fluorochrome-conjugated antibody of the same isotype and from the same

host species as the primary antibody, used as a negative control for non-specific binding.

Cells of Interest: Single-cell suspension of the cells to be analyzed. A cell line known to

express PZR (e.g., SPC-A1) can be used as a positive control, and a cell line with low or no

expression can serve as a negative control.

Flow Cytometry Staining Buffer: Phosphate-buffered saline (PBS) containing 1-2% bovine

serum albumin (BSA) or fetal bovine serum (FBS) and 0.05% sodium azide.

Viability Dye: A dye to distinguish live from dead cells (e.g., Propidium Iodide, 7-AAD, or a

fixable viability dye).

Fc Block (Optional): To prevent non-specific binding of antibodies to Fc receptors, especially

on immune cells.

Flow cytometer tubes or 96-well plates.

Centrifuge.

Flow cytometer.

Experimental Workflow
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Caption: PZR flow cytometry workflow.
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Step-by-Step Procedure
Cell Preparation:

Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL

in ice-cold Flow Cytometry Staining Buffer.

For adherent cells, use a gentle dissociation reagent to minimize damage to cell surface

epitopes.

Wash the cells once with cold PBS by centrifugation (300-400 x g for 5 minutes at 4°C)

and resuspend in Flow Cytometry Staining Buffer.

Fc Receptor Blocking (Optional):

If working with cells known to express Fc receptors (e.g., immune cells), incubate the cell

suspension with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific

antibody binding.

Antibody Staining:

Aliquot 100 µL of the cell suspension (containing approximately 1 x 10^5 to 1 x 10^6 cells)

into flow cytometer tubes.

Prepare separate tubes for:

Unstained cells (for autofluorescence control).

Isotype control.

Anti-PZR antibody.

Add the pre-titrated optimal concentration of the fluorochrome-conjugated anti-PZR

antibody or the corresponding isotype control to the respective tubes.

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

Washing:
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Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C.

Carefully decant the supernatant.

Repeat the wash step twice to ensure removal of unbound antibodies.

Viability Staining:

Resuspend the cell pellet in 100-200 µL of Flow Cytometry Staining Buffer.

Add a viability dye according to the manufacturer's instructions. For example, add

Propidium Iodide (PI) or 7-AAD shortly before analysis for non-fixed cells. If fixation and

permeabilization are required for other markers, use a fixable viability dye.

Data Acquisition:

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer

(e.g., 300-500 µL).

Acquire the samples on a flow cytometer. Ensure that a sufficient number of events (e.g.,

10,000-50,000 events in the gate of interest) are collected for statistically significant

analysis.

Gating Strategy
A proper gating strategy is essential for accurate identification of PZR-positive cells.

Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the cell population of interest based

on their size (FSC) and granularity (SSC) to exclude debris.

Singlet Gating: Use FSC-A vs. FSC-H (or SSC-A vs. SSC-W) to exclude doublets and cell

aggregates.

Viability Gate: Gate on the live cell population by excluding cells that are positive for the

viability dye (e.g., PI-positive or 7-AAD-positive cells).
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PZR-Positive Gate: On the live, single-cell population, create a histogram or a dot plot

showing the fluorescence intensity of the PZR antibody. Set the gate for PZR-positive cells

based on the fluorescence of the isotype control. Cells showing fluorescence significantly

above the isotype control are considered PZR-positive.

Conclusion
This document provides a comprehensive overview and a detailed protocol for the analysis of

PZR-positive cells using flow cytometry. By understanding the PZR signaling pathway and

employing a robust experimental and analytical approach, researchers can accurately identify

and quantify PZR-expressing cells. This will facilitate further investigation into the role of PZR in

health and disease and aid in the development of targeted therapeutics. It is imperative to

optimize the protocol for specific experimental systems to ensure reliable and reproducible

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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